1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide
Description
1-Benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a quinazolinone core fused with a pyrrolidine-carboxamide moiety. The quinazolinone scaffold (3,4-dihydroquinazolin-4-one) is substituted at the 2-position with a methylsulfanyl group and at the 3-position with a benzyl-linked pyrrolidine-5-one carboxamide. Its synthesis likely involves cyclocondensation or multi-step functionalization, as seen in analogous compounds .
Properties
IUPAC Name |
1-benzyl-N-(2-methylsulfanyl-4-oxoquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-29-21-22-17-10-6-5-9-16(17)20(28)25(21)23-19(27)15-11-18(26)24(13-15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIZTTKMXQNHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide can be achieved through multi-step organic synthesis.
Starting Materials:
Reaction Conditions: : Typical conditions could include the use of anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), controlled temperatures, and specific catalysts or reagents like triethylamine (TEA) or thionyl chloride (SOCl₂).
Industrial Production Methods
In an industrial setting, the production might involve:
High-Throughput Screening: : Utilizing automated systems to optimize reaction conditions.
Scalable Reactions: : Employing large-scale reactors with temperature and pressure control to ensure high yield and purity.
Purification: : Utilizing techniques like recrystallization, column chromatography, or HPLC (High-Performance Liquid Chromatography) for purification.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:
Oxidation: : Potentially forms sulfoxides or sulfones when oxidized.
Reduction: : Could reduce ketone to alcohol under appropriate conditions.
Substitution: : Benzyl and methylsulfanyl groups can be substituted with other nucleophiles or electrophiles.
Hydrolysis: : The amide bond could be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Sodium hydride (NaH), alkyl halides.
Hydrolysis: : Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Sulfoxides and Sulfones: : From oxidation.
Alcohols: : From reduction.
Substituted Quinazolinones: : From nucleophilic or electrophilic substitution.
Carboxylic Acids and Amines: : From hydrolysis.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used in the synthesis of complex organic molecules.
Catalysts: : Potential use in catalysis for organic transformations.
Biology
Enzyme Inhibition Studies: : Investigating interactions with enzymes and potential inhibition mechanisms.
Biomolecular Interactions: : Studying how this compound interacts with biological macromolecules like proteins and DNA.
Medicine
Drug Development: : Potential lead compound for developing novel therapeutics targeting specific pathways.
Pharmacokinetics: : Studying the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound.
Industry
Material Science: : Potential use in developing new materials with unique properties.
Agriculture: : Could be explored as a precursor for agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide might exert its effects through:
Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their function.
Receptor Interaction: : Modulating receptor activities, possibly acting as an agonist or antagonist.
Signal Transduction Pathways: : Influencing various cellular pathways, affecting gene expression, and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The target compound shares the 3,4-dihydroquinazolin-4-one core with derivatives reported in Acta Crystallographica Section E (). However, substituents differ significantly:
- Target Compound : 2-(methylsulfanyl), 3-(benzyl-pyrrolidine-carboxamide).
- Compound : 3-(methyl), 4-(acetyl), and a benzamide substituent.
The methylsulfanyl group at position 2 is a conserved feature in several analogs (e.g., ), suggesting its role in electronic modulation or binding interactions.
Functional Group Variations
- Pyrrolidine vs. Benzamide : The target’s pyrrolidine-5-one carboxamide may enhance solubility or conformational flexibility compared to the rigid benzamide group in ’s compound.
- Methylsulfanyl vs. Chlorophenylsulfanyl : ’s 5-(3-chlorophenylsulfanyl)-pyrazole derivative highlights how bulkier sulfanyl groups might sterically hinder interactions .
Research Findings and Implications
- Methylsulfanyl Group : Common in analogs (), this group may enhance electron-withdrawing effects or participate in hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
